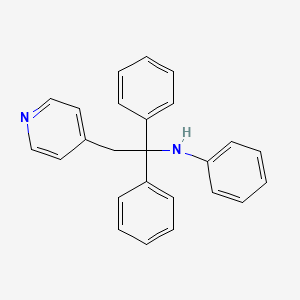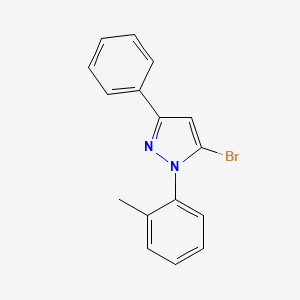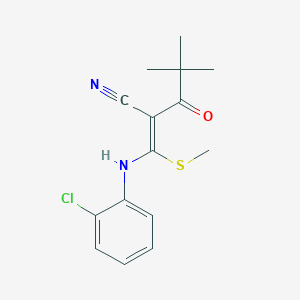
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, piperidin-4-yloxy, and trifluoromethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The chloro, piperidin-4-yloxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the piperidin-4-yloxy group can be added through nucleophilic substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
化学反应分析
Types of Reactions
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
科学研究应用
5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 5-Chloro-4-(piperidin-4-yloxy)-2-(trifluoromethyl)pyrimidine
- 5-Chloro-4-(piperidin-4-yloxy)-6-(methyl)pyrimidine
- 5-Chloro-4-(piperidin-4-yloxy)-6-(fluoromethyl)pyrimidine
Uniqueness
The uniqueness of 5-Chloro-4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
属性
分子式 |
C10H12Cl2F3N3O |
|---|---|
分子量 |
318.12 g/mol |
IUPAC 名称 |
5-chloro-4-piperidin-4-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11ClF3N3O.ClH/c11-7-8(10(12,13)14)16-5-17-9(7)18-6-1-3-15-4-2-6;/h5-6,15H,1-4H2;1H |
InChI 键 |
SOQMBQZGBTYZAX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1OC2=NC=NC(=C2Cl)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)


![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)



![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)

![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)


![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)
